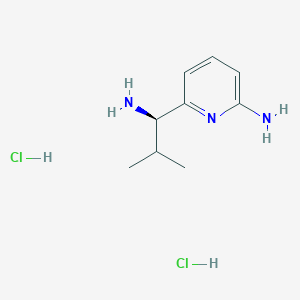
2-(Dimethylamino)-4-methyl-1,3-thiazol-5-sulfonamid
Übersicht
Beschreibung
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide is an organic compound characterized by its unique thiazole ring structure. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C6H11N3O2S2, and it is known for its stability and reactivity under specific conditions.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial agent, given its structural similarity to other known sulfonamide antibiotics.
Industry: Utilized in the production of dyes and pigments, where its stability and reactivity are advantageous.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with dimethylamine and a sulfonating agent. One common method includes the following steps:
Starting Materials: 2-amino-4-methylthiazole, dimethylamine, and a sulfonating agent such as chlorosulfonic acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 0°C and 50°C to control the reaction rate and prevent decomposition.
Procedure: The 2-amino-4-methylthiazole is first reacted with dimethylamine to form the dimethylamino derivative. This intermediate is then treated with the sulfonating agent to introduce the sulfonamide group, yielding the final product.
Industrial Production Methods: In industrial settings, the production of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction parameters, leading to higher efficiency and safety.
Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities and ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiazole derivatives.
Wirkmechanismus
The mechanism by which 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide exerts its effects involves:
Molecular Targets: The compound targets enzymes and proteins, forming stable complexes that inhibit their activity.
Pathways Involved: It interferes with metabolic pathways by inhibiting key enzymes, leading to the disruption of cellular processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: Another sulfonamide antibiotic with a simpler structure.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different substituents on the aromatic ring.
2-Amino-4-methylthiazole: The precursor in the synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide.
Uniqueness: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide is unique due to its combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical properties and biological activities. Its dimethylamino substituent enhances its solubility and reactivity compared to other sulfonamides.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-4-5(13(7,10)11)12-6(8-4)9(2)3/h1-3H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHKASWXMYLFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


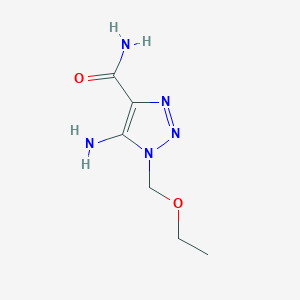
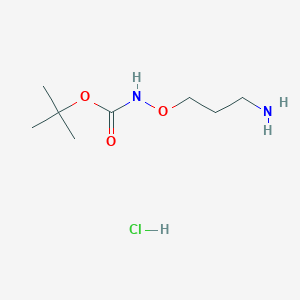
amine dihydrochloride](/img/structure/B1382872.png)
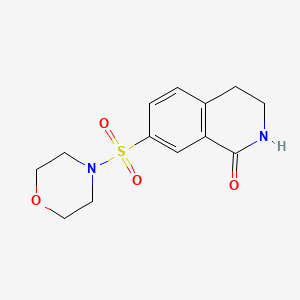

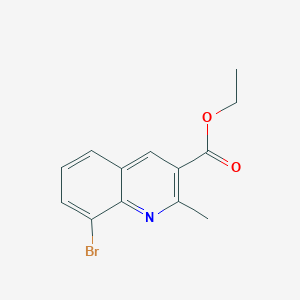
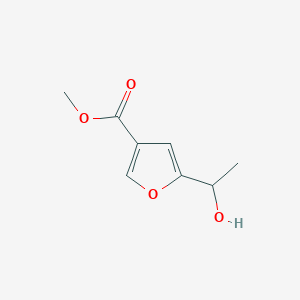
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)

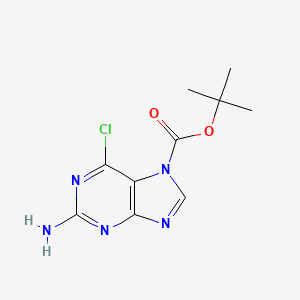
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)

![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)
